molecular formula C14H23ClN4O B1424519 N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl CAS No. 1220029-30-0

N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl

Cat. No. B1424519
CAS RN: 1220029-30-0
M. Wt: 298.81 g/mol
InChI Key: KMBQZMJQUXUGRU-UHFFFAOYSA-N
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Description

“N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with a cyclohexyl group, a methyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic pyrazolo[4,3-c]pyridine core. The nitrogen atoms in the pyrazole and pyridine rings, along with the oxygen atom in the carboxamide group, would be capable of forming hydrogen bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[4,3-c]pyridine core and the carboxamide group. The pyrazolo[4,3-c]pyridine core could potentially undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[4,3-c]pyridine core and the carboxamide group could contribute to its polarity and potential for forming hydrogen bonds .

Scientific Research Applications

Synthesis and Derivatives

  • The compound N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is a part of the broader family of pyrazolo[4,3-c]pyridine derivatives. These compounds have been explored in various synthetic chemistry studies. For instance, Karthikeyan, Vijayakumar, and Sarveswari (2014) demonstrated the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, a closely related class of compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
  • In another study, Grošelj et al. (2015) developed a method for synthesizing 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, indicating the versatility of pyrazolo[4,3-c]pyridine derivatives in creating a range of functionalized compounds (Grošelj et al., 2015).

Biological and Medicinal Research

  • A study by Samala et al. (2013) on a series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives highlighted their potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This suggests possible applications in developing treatments for tuberculosis (Samala et al., 2013).
  • Žerovnik et al. (2010) synthesized 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as analogues of histamine, demonstrating the potential of these compounds in the study of histamine receptors and related biological processes (Žerovnik et al., 2010).

Chemical Properties and Transformations

  • The chemical properties and transformations of these compounds have been a subject of interest. For example, Gubaidullin et al. (2014) explored the tautomerism of azaheterocycles, providing insights into the stability and transformation properties of pyrazolo[4,3-c]pyridines (Gubaidullin et al., 2014).

Applications in Materials Science

  • Dandia et al. (2013) investigated the use of pyrazolopyridine derivatives as corrosion inhibitors, showcasing an application in materials science and engineering (Dandia et al., 2013).

Future Directions

The study of compounds containing a pyrazolo[4,3-c]pyridine core is an active area of research due to their potential biological activities . Future research could explore the synthesis, characterization, and biological evaluation of “N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl” and related compounds .

properties

IUPAC Name

N-cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.ClH/c1-18(10-5-3-2-4-6-10)14(19)13-11-9-15-8-7-12(11)16-17-13;/h10,15H,2-9H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBQZMJQUXUGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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